Cas no 2228832-64-0 (1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol)
1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol
- 2228832-64-0
- EN300-1760113
- [1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol
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- Inchi: 1S/C13H19NO2/c1-9-5-10(6-11(14-9)16-4)13(8-15)7-12(13,2)3/h5-6,15H,7-8H2,1-4H3
- InChI Key: FJQWAUNKDBLLEZ-UHFFFAOYSA-N
- SMILES: OCC1(C2C=C(N=C(C)C=2)OC)CC1(C)C
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 42.4Ų
1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760113-0.05g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 0.05g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1760113-0.1g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 0.1g |
$1459.0 | 2023-09-20 | ||
| Enamine | EN300-1760113-0.25g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 0.25g |
$1525.0 | 2023-09-20 | ||
| Enamine | EN300-1760113-0.5g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 0.5g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1760113-1.0g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 1g |
$1658.0 | 2023-06-03 | ||
| Enamine | EN300-1760113-2.5g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 2.5g |
$3249.0 | 2023-09-20 | ||
| Enamine | EN300-1760113-5.0g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 5g |
$4806.0 | 2023-06-03 | ||
| Enamine | EN300-1760113-10.0g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 10g |
$7128.0 | 2023-06-03 | ||
| Enamine | EN300-1760113-1g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 1g |
$1658.0 | 2023-09-20 | ||
| Enamine | EN300-1760113-5g |
[1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropyl]methanol |
2228832-64-0 | 5g |
$4806.0 | 2023-09-20 |
1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol
Introduction to 1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol (CAS No. 2228832-64-0) and Its Applications in Modern Chemical Biology
The compound 1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol, identified by its CAS number 2228832-64-0, represents a fascinating molecule with significant potential in the field of chemical biology. This compound belongs to a class of heterocyclic alcohols that have garnered considerable attention due to their unique structural features and biological activities. The presence of a pyridine ring substituted with both methoxy and methyl groups, coupled with a bulky 2,2-dimethylcyclopropyl moiety, endows this molecule with distinctive physicochemical properties that make it a promising candidate for various pharmaceutical and biochemical applications.
In recent years, the development of novel molecular entities has been driven by the need for more selective and potent therapeutic agents. The structural motif of 1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol has been explored in several research studies, particularly in the context of enzyme inhibition and receptor binding. The pyridine core is a well-known pharmacophore in drug design, often contributing to interactions with biological targets through hydrogen bonding and hydrophobic effects. The methoxy and methyl substituents further modulate the electronic properties of the ring, influencing its reactivity and binding affinity.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The 2,2-dimethylcyclopropyl group introduces steric bulk, which can be exploited to optimize binding interactions with biological targets. This feature is particularly valuable in designing molecules that exhibit high specificity while minimizing off-target effects. Recent studies have demonstrated that such structural elements can enhance the metabolic stability of drug candidates, reducing the likelihood of degradation in vivo.
The compound's relevance is further underscored by its role in modulating signaling pathways associated with various diseases. For instance, pyridine derivatives have been extensively studied for their effects on kinases and other enzymes involved in cancer progression. The specific arrangement of substituents in 1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol may enable it to interact with key residues in these enzymes, leading to inhibitory effects that could translate into therapeutic benefits. Preliminary computational studies suggest that this molecule may exhibit favorable binding profiles with proteins such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory responses and cell growth regulation.
Moreover, the synthesis of 1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol has been optimized through multi-step organic reactions, leveraging advances in synthetic methodologies. The introduction of the 2-methoxy group at the 6-position of the pyridine ring and the subsequent attachment of the 2,2-dimethylcyclopropylmethanol moiety have been achieved with high yields and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for both preclinical testing and industrial applications.
The pharmacokinetic properties of this compound are also an area of active investigation. The combination of lipophilic and hydrophilic regions in its structure suggests potential for oral bioavailability, a critical factor for therapeutic agents. Additionally, the stability under various conditions (e.g., pH, temperature) has been assessed to ensure its suitability for formulation into drug products. These evaluations are essential steps in determining whether the compound can be developed into a viable drug candidate.
In conclusion, 1-(2-methoxy-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanol (CAS No. 2228832-64-0) represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities associated with this compound, it is likely to play an increasingly important role in shaping future pharmaceutical innovations.
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